2,5-Difluoro-4-hydroxyphenylacetic Acid
Description
Properties
Molecular Formula |
C8H6F2O3 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3,11H,2H2,(H,12,13) |
InChI Key |
QXPWDWRPBGPWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Fluorinated Mandelic Acid Intermediate
The most widely documented method derives from the hydrogenation of 2,5-difluoro-4-hydroxymandelic acid, a pathway analogous to the synthesis of non-fluorinated 4-hydroxyphenylacetic acid described in patent US4337355A.
Step 1: Synthesis of 2,5-Difluoro-4-hydroxymandelic Acid
The reaction of 2,5-difluoro-4-hydroxybenzene with glyoxylic acid under alkaline conditions forms the mandelic acid precursor. Critical parameters include:
-
Temperature : 40–65°C to balance reaction rate and byproduct formation.
-
Solvent System : Aqueous potassium hydroxide (20–30% w/v) with nitrogen purging to prevent oxidation.
-
Molar Ratios : A 1.6:1 molar excess of phenol derivative to glyoxylic acid ensures complete conversion.
Table 1: Optimization of Mandelic Acid Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 55–60°C | 78–82 | 95–98 |
| Glyoxylic Acid Feed Rate | 0.5 mol/hr | 85 | 97 |
| Post-Reaction Extraction | Benzene, 4×200 mL | 90 | 99 |
Fluorine substituents at the 2- and 5-positions reduce ring reactivity, necessitating prolonged reaction times (4–6 hours) compared to non-fluorinated analogs. Acidification with HCl to pH 2–3 precipitates the crude mandelic acid, which is purified via recrystallization from ethyl acetate.
Step 2: Catalytic Hydrogenation to Phenylacetic Acid
The reduction of 2,5-difluoro-4-hydroxymandelic acid employs palladium-on-carbon (Pd/C) in a water-acetic acid medium:
-
Acid Additive : Sulfuric acid (0.2–0.3 mol per mol mandelic acid) enhances protonation of the hydroxyl group, accelerating hydrogenolysis.
-
Pressure and Temperature : 4–6 bar H₂ at 85–90°C achieves >90% conversion in 2–3 hours.
Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes the intermediate benzylic carbocation, reducing side reactions such as decarboxylation. This contrasts with chloro- or bromo-substituted analogs, where halogen electronegativity impedes reduction.
Alternative Pathways and Comparative Analysis
Direct Fluorination of Phenylacetic Acid Derivatives
Electrophilic fluorination of pre-formed 4-hydroxyphenylacetic acid using Selectfluor® or xenon difluoride introduces fluorine atoms regioselectively. However, this method suffers from:
Strecker Synthesis from Fluorinated Benzaldehydes
Condensation of 2,5-difluoro-4-hydroxybenzaldehyde with glycine derivatives (e.g., ethyl glycinate) under acidic conditions forms an α-aminonitrile intermediate, which is hydrolyzed to the target acid. While this route bypasses mandelic acid intermediates, challenges include:
-
Aldehyde Availability : Commercial scarcity of 2,5-difluoro-4-hydroxybenzaldehyde necessitates custom synthesis.
-
Hydrolysis Conditions : Prolonged heating in 6M HCl risks defluorination, reducing final yield to 50–60%.
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Mandelic Acid Reduction | 85–90 | 98–99 | Low | High |
| Direct Fluorination | 30–45 | 85–90 | High | Low |
| Strecker Synthesis | 50–60 | 92–95 | Moderate | Moderate |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-hydroxyphenylacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2,5-Difluoro-4-hydroxyphenylacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-hydroxyphenylacetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The fluorine atoms can also enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other phenylacetic acid derivatives, particularly those bearing substituents on the aromatic ring or modifications to the acetic acid side chain. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Bioactivity
- The 4-hydroxy group facilitates hydrogen bonding, which may enhance solubility and interactions with polar residues in biological targets.
- (R)-2-Amino-2-phenylacetic Acid (): Substitution with an amino (-NH2) group at position 2 introduces basicity, increasing water solubility but reducing metabolic stability compared to fluorine substituents. This compound is a precursor in β-lactam antibiotic synthesis, highlighting divergent applications compared to the fluorinated analog .
Physicochemical Properties
Key observations:
- Fluorination increases lipophilicity (LogP) in this compound, favoring blood-brain barrier penetration.
- Amino-substituted analogs exhibit higher solubility but lack the metabolic resilience of fluorinated derivatives .
Q & A
Basic Questions
Q. What are the typical synthetic routes for 2,5-Difluoro-4-hydroxyphenylacetic Acid, and how do fluorination steps influence yield?
- Methodological Answer : Synthesis often involves selective fluorination of the phenyl ring followed by introduction of the hydroxyphenylacetic acid moiety. For example, fluorination can be achieved via halogen-exchange reactions using potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions . Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) prior to fluorination prevents side reactions. Post-fluorination hydrolysis or catalytic deprotection yields the final product. Fluorine’s electron-withdrawing effects may reduce reaction rates, necessitating elevated temperatures (80–120°C) for optimal yields .
Q. How is this compound characterized analytically, and what challenges arise due to fluorine substituents?
- Methodological Answer : Key techniques include:
- NMR : NMR is critical for confirming fluorine positions. NMR may show splitting due to coupling with adjacent fluorines () .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm) and C-F stretches (1000–1300 cm) are diagnostic. Gas-phase IR libraries (e.g., NIST) provide reference spectra .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, but fluorine’s isotopic pattern ( is monoisotopic) simplifies fragmentation analysis .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Based on analogs (e.g., 2,5-Furandicarboxylic Acid):
- GHS Hazards : Likely classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult a physician if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated analogs?
- Methodological Answer : Discrepancies may arise from solvent effects, pH-dependent tautomerism, or impurities. Strategies include:
- 2D NMR : COSY or NOESY to confirm coupling networks.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-Difluorobenzoic acid, δ ≈ -110 to -120 ppm) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of fluorinated phenylacetic acids?
- Methodological Answer :
- Variable Control : Synthesize analogs with systematic fluorine substitutions (e.g., 2,4- vs. 2,5-difluoro) to isolate electronic/steric effects .
- Bioactivity Assays : Use standardized models (e.g., antioxidant activity via DPPH radical scavenging; enzyme inhibition assays with LC-MS/MS quantification) .
- Data Normalization : Account for lipophilicity (logP) changes due to fluorine using HPLC-derived retention times or computational tools .
Q. How can low yields in the final hydrolysis step of this compound synthesis be mitigated?
- Methodological Answer :
- Optimized Conditions : Use acidic hydrolysis (e.g., HCl/EtOH, 60°C) instead of basic conditions to minimize decarboxylation.
- Protecting Groups : Employ acid-labile groups (e.g., trityl) for the hydroxyl moiety to avoid side reactions .
- Catalysis : Add catalytic p-toluenesulfonic acid (pTSA) to accelerate hydrolysis while maintaining regioselectivity .
Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 1–3 months and monitor via HPLC for decomposition products.
- Light Sensitivity : Use amber vials to prevent photodegradation; UV-Vis spectroscopy tracks absorbance changes .
- Moisture Control : Lyophilization or desiccants (e.g., silica gel) prevent hydrolysis of the acetic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
